molecular formula C14H11ClO2 B6381115 5-(4-Acetylphenyl)-3-chlorophenol, 95% CAS No. 1261919-87-2

5-(4-Acetylphenyl)-3-chlorophenol, 95%

Cat. No. B6381115
CAS RN: 1261919-87-2
M. Wt: 246.69 g/mol
InChI Key: CQCYVEYIIIXNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetylphenyl)-3-chlorophenol, 95% (5-ACPC-95) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white to off-white crystalline solid, soluble in water and most organic solvents. 5-ACPC-95 has been used in a variety of scientific research and industrial applications for decades, including as a reagent for the synthesis of other compounds, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate.

Scientific Research Applications

5-(4-Acetylphenyl)-3-chlorophenol, 95% has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. It is also used as an analytical reagent, as a solvent for organic compounds, and as a reagent for the synthesis of other compounds. In addition, 5-(4-Acetylphenyl)-3-chlorophenol, 95% has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows the formation of new bonds with other molecules. This process is thought to be facilitated by the presence of the chlorine atom, which is able to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-3-chlorophenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 5-(4-Acetylphenyl)-3-chlorophenol, 95% has been shown to have antioxidant activity, and to be toxic to certain types of cells.

Advantages and Limitations for Lab Experiments

5-(4-Acetylphenyl)-3-chlorophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and has a wide range of applications. It is also highly soluble in most organic solvents, and has a low vapor pressure. However, the compound is toxic and should be handled with caution. Additionally, it is not very stable and can decompose when exposed to light or heat.

Future Directions

The future of 5-(4-Acetylphenyl)-3-chlorophenol, 95% is promising, as the compound has a wide range of potential applications in the scientific and industrial fields. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Finally, additional research is needed to explore the potential applications of 5-(4-Acetylphenyl)-3-chlorophenol, 95% in the pharmaceutical, agrochemical, and dye industries.

Synthesis Methods

5-(4-Acetylphenyl)-3-chlorophenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 4-chlorophenol with acetic anhydride. This method involves the reaction of 4-chlorophenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 80-90 °C, and the product is then isolated by distillation or crystallization.

properties

IUPAC Name

1-[4-(3-chloro-5-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCYVEYIIIXNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685947
Record name 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Acetylphenyl)-3-chlorophenol

CAS RN

1261919-87-2
Record name 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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